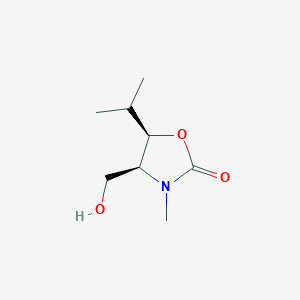
(4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One method involves using 9-epiquininurea as a catalyst to achieve high yield and stereoselectivity at room temperature .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different products.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or organolithium reagents are often employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various reduced oxazolidinone derivatives.
Substitution: Substituted oxazolidinone compounds with different functional groups.
Scientific Research Applications
(4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence its reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-4-(Hydroxymethyl)-5-methyl-3-methyloxazolidin-2-one: Similar structure but with a different substituent at the 5-position.
(4S,5R)-4-(Hydroxymethyl)-5-ethyl-3-methyloxazolidin-2-one: Another analog with an ethyl group instead of an isopropyl group.
Uniqueness
(4S,5R)-4-(Hydroxymethyl)-5-isopropyl-3-methyloxazolidin-2-one is unique due to its specific stereochemistry and the presence of both hydroxymethyl and isopropyl groups
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(4S,5R)-4-(hydroxymethyl)-3-methyl-5-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H15NO3/c1-5(2)7-6(4-10)9(3)8(11)12-7/h5-7,10H,4H2,1-3H3/t6-,7+/m0/s1 |
InChI Key |
QMRAOMUAPSNZFK-NKWVEPMBSA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@@H](N(C(=O)O1)C)CO |
Canonical SMILES |
CC(C)C1C(N(C(=O)O1)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


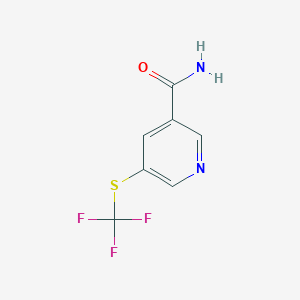
![N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12864349.png)
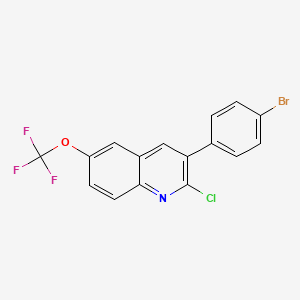

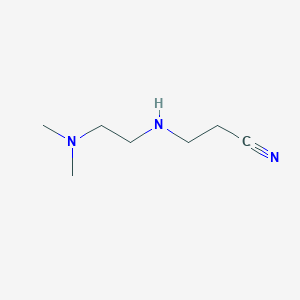
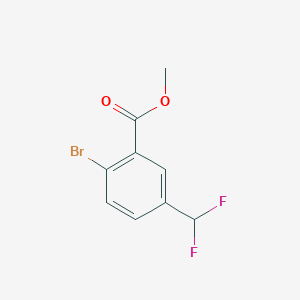
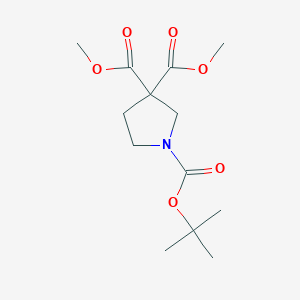
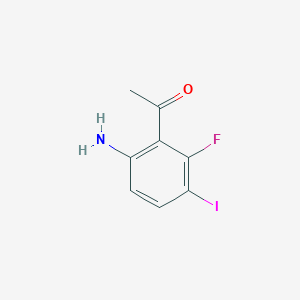

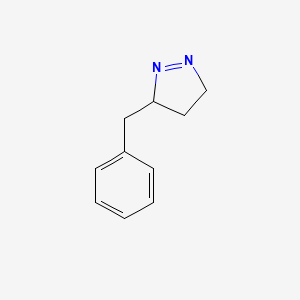
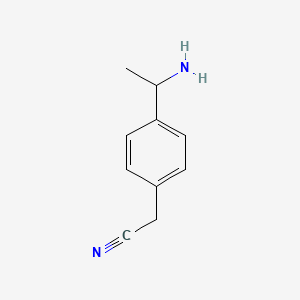
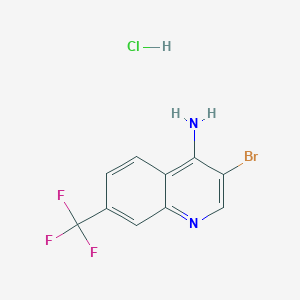
![4-(Benzyloxy)-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12864401.png)
![1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B12864423.png)
